molecular formula C4H10ClF2NS B2420840 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride CAS No. 2503206-75-3

3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride

Cat. No.: B2420840
CAS No.: 2503206-75-3
M. Wt: 177.64
InChI Key: UBLLOEHYSROWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride is a synthetic compound primarily used in scientific experiments. It is known for its unique chemical structure, which includes a difluoromethylsulfanyl group attached to a propan-1-amine backbone. This compound is often utilized in various fields of research due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride typically involves the reaction of difluoromethylthiol with a suitable propan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride is widely used in scientific research due to its versatile reactivity and unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with various biological molecules, influencing their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethylsulfonyl)propan-1-amine;hydrochloride
  • 3-(Trifluoromethylsulfanyl)propan-1-amine;hydrochloride
  • 3-(Methylsulfanyl)propan-1-amine;hydrochloride

Uniqueness

3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and stability, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-(difluoromethylsulfanyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NS.ClH/c5-4(6)8-3-1-2-7;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLLOEHYSROWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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